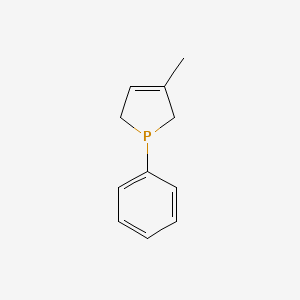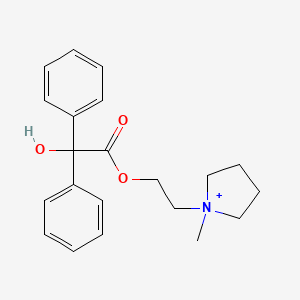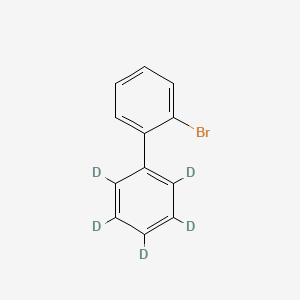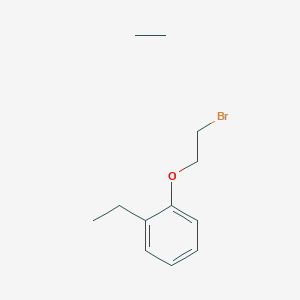
1-(2-Bromoethoxy)-2-ethylbenzene;ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethoxy)-2-ethylbenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where an ethyl group and a bromoethoxy group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Bromoethoxy)-2-ethylbenzene can be synthesized through the reaction of 2-ethylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 1-(2-Bromoethoxy)-2-ethylbenzene involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromoethoxy)-2-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The bromoethoxy group can be reduced to form ethoxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azidoethoxy, thiol-ethoxy, and alkoxy-ethoxy derivatives.
Oxidation: Products include 2-ethylbenzoic acid and 2-ethylbenzaldehyde.
Reduction: Products include 2-ethoxyethylbenzene.
Applications De Recherche Scientifique
1-(2-Bromoethoxy)-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in polymer synthesis.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethoxy)-2-ethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ethyl group can undergo oxidation or reduction, leading to the formation of various functionalized derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
1-(2-Bromoethoxy)-2-ethylbenzene can be compared with other similar compounds such as:
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with a methoxy group instead of an ethyl group.
2-Bromoethylbenzene: Lacks the ethoxy group, making it less reactive in nucleophilic substitution reactions.
1-(2-Chloroethoxy)-2-ethylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
The uniqueness of 1-(2-Bromoethoxy)-2-ethylbenzene lies in its combination of the bromoethoxy and ethyl groups, which provide a balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C12H19BrO |
|---|---|
Poids moléculaire |
259.18 g/mol |
Nom IUPAC |
1-(2-bromoethoxy)-2-ethylbenzene;ethane |
InChI |
InChI=1S/C10H13BrO.C2H6/c1-2-9-5-3-4-6-10(9)12-8-7-11;1-2/h3-6H,2,7-8H2,1H3;1-2H3 |
Clé InChI |
SWIYKLNBGXFUAE-UHFFFAOYSA-N |
SMILES canonique |
CC.CCC1=CC=CC=C1OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12819281.png)
![4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid](/img/structure/B12819283.png)
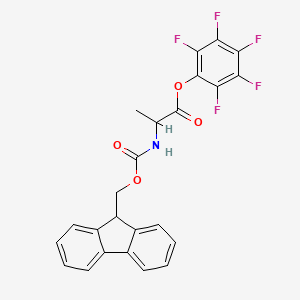
![(1R)-2-{3-[(E)-2-(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)ethenyl]-1H-indazol-6-yl}-1-(3-methoxyphenyl)cyclopropane-1-carbaldehyde](/img/structure/B12819290.png)
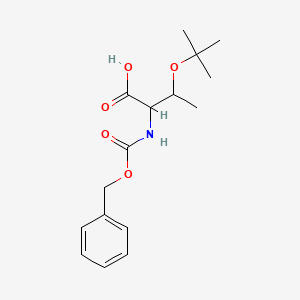
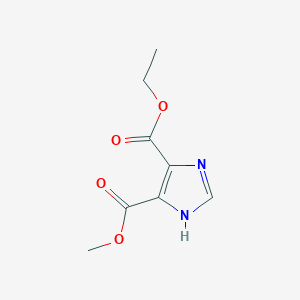
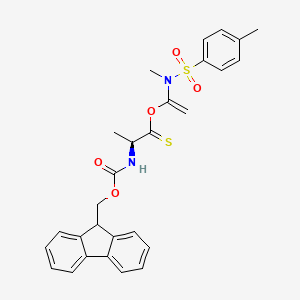
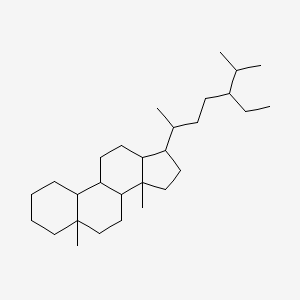
![4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12819331.png)
